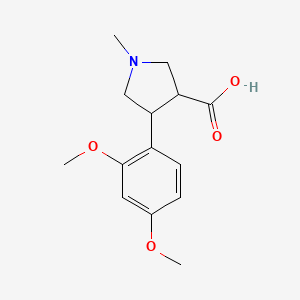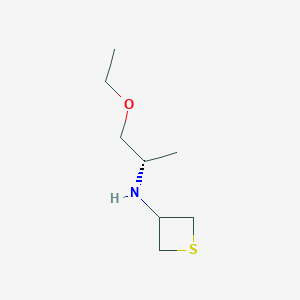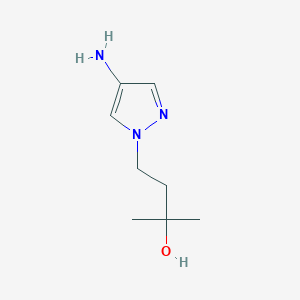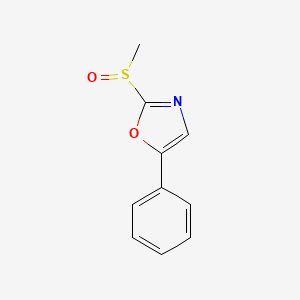![molecular formula C7H8F3NO2 B13010235 N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13010235.png)
N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is a compound of significant interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained and compact structure, making it an intriguing subject for synthetic chemists. The presence of a trifluoromethyl group and a carboxamide moiety further enhances its chemical reactivity and potential utility in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the trifluoromethyl group and the carboxamide moiety.
Cyclization: The initial step often involves the formation of the bicyclo[1.1.1]pentane core through a [2+1] cycloaddition reaction. This can be achieved using a suitable diene and a carbene precursor under controlled conditions.
Functionalization: The introduction of the trifluoromethyl group can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The carboxamide group is typically introduced through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.
化学反应分析
Types of Reactions
N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted bicyclo[1.1.1]pentane compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, N-hydroxy-3-(trifluoromethyl)bicyclo[111]pentane-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a promising candidate for drug development.
Industry
In the industrial sector, N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is explored for its use in the production of advanced materials. Its unique structural properties can impart desirable characteristics to polymers and other materials, such as increased rigidity and thermal stability.
作用机制
The mechanism of action of N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins, while the carboxamide moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- N-hydroxy-3-(methyl)bicyclo[1.1.1]pentane-1-carboxamide
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-amine
Uniqueness
Compared to similar compounds, N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide stands out due to the presence of both the trifluoromethyl group and the carboxamide moiety. This combination imparts unique chemical reactivity and potential biological activity, making it a versatile compound for various applications.
属性
分子式 |
C7H8F3NO2 |
|---|---|
分子量 |
195.14 g/mol |
IUPAC 名称 |
N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)6-1-5(2-6,3-6)4(12)11-13/h13H,1-3H2,(H,11,12) |
InChI 键 |
OJVOMYMDRLWJRW-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)C(F)(F)F)C(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13010164.png)
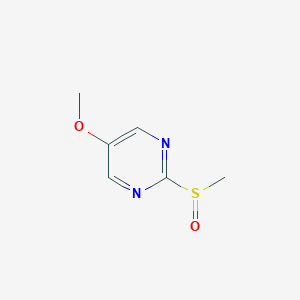
![Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13010184.png)
![3,9-Dioxatricyclo[3.3.1.02,4]nonane](/img/structure/B13010197.png)

![3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13010208.png)


